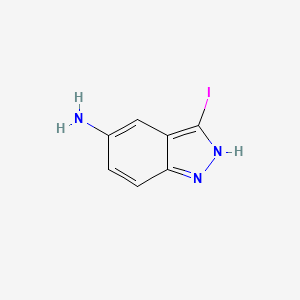

3-Iodo-1H-indazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-2H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORRIHWEYDDYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626545 | |

| Record name | 3-Iodo-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599183-36-5 | |

| Record name | 3-Iodo-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1H-indazol-5-amine (CAS Number: 599183-36-5)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

3-Iodo-1H-indazol-5-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its chemical structure, featuring an indazole core with an iodine atom at the 3-position and an amine group at the 5-position, provides a versatile scaffold for the synthesis of diverse and complex molecules. The iodine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 599183-36-5 | [1] |

| Molecular Formula | C₇H₆IN₃ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| Synonyms | 5-Amino-3-iodo-1H-indazole, 3-Iodo-5-aminoindazole | [1] |

| Predicted XlogP | 1.6 | [2] |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature; however, a plausible synthetic route can be extrapolated from procedures for analogous indazole derivatives. A common strategy involves the direct iodination of a suitable 1H-indazol-5-amine precursor.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is based on the iodination of a similar indazole derivative and may require optimization.[3]

Materials:

-

1H-Indazol-5-amine

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-indazol-5-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture.

-

Heat the reaction mixture at 65°C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs. This compound is a particularly valuable intermediate for the synthesis of kinase inhibitors. The 3-iodo group allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, which can be directed towards the ATP-binding site of kinases.

Key Signaling Pathways Targeted

Derivatives of this compound are often designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers.

-

RAF-MEK-ERK Pathway: A critical pathway in regulating cell growth and division.

Role in Kinase Inhibitor Synthesis

Experimental Protocols for Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 3-position of the indazole and various boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

-

Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the indazole and a terminal alkyne.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling [4]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Amine base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a solution of this compound in the anhydrous solvent, add the palladium catalyst and copper(I) iodide.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the amine base and the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Once the reaction is complete, filter the mixture through a pad of celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography.

Experimental Workflow for Sonogashira Coupling

Biological Activity Data

Representative Biological Activities of Indazole Derivatives

| Compound Class | Target Kinase(s) | IC₅₀ / GI₅₀ | Reference |

| N-phenyl-1H-indazole-1-carboxamides | Various Cancer Cell Lines | GI₅₀ in the 0.041-33.6 µM range | [6] |

It is important to note that the biological activity of derivatives of this compound will be highly dependent on the nature of the substituent introduced at the 3-position and any modifications to the 5-amino group.

Conclusion

This compound is a high-value building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the facile exploration of chemical space around the indazole core, a proven pharmacophore. The synthetic protocols and conceptual workflows provided herein offer a guide for researchers and drug development professionals to leverage this versatile intermediate in the quest for new targeted therapies. Further optimization of reaction conditions and exploration of a wide range of coupling partners will undoubtedly lead to the discovery of potent and selective modulators of key cellular signaling pathways.

References

- 1. CAS 599183-36-5 | this compound - Synblock [synblock.com]

- 2. PubChemLite - this compound (C7H6IN3) [pubchemlite.lcsb.uni.lu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1H-indazol-5-amine is a heterocyclic amine containing an indazole core, a bicyclic structure composed of fused benzene and pyrazole rings. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a variety of biologically active molecules, including kinase inhibitors used in oncology.[1][2] The introduction of an iodine atom at the 3-position and an amine group at the 5-position provides key vectors for further chemical modification and structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its synthesis and analysis, and outlines its potential role in drug discovery.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While experimental data for some properties are not widely published, available information and predicted values are summarized below.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 599183-36-5 | [3][4] |

| Molecular Formula | C₇H₆IN₃ | [3][4][5] |

| Molecular Weight | 259.05 g/mol | [3][4][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | 5-Amino-3-iodo(1H)indazole, 5-Amino-3-iodo-1H-indazole, 3-Iodo-1H-indazol-5-ylamine | [3][4][7] |

| Appearance | Not specified (typically a solid) | |

| Storage | Sealed in a dry place at room temperature.[3] |

Predicted Physicochemical Data

Quantitative experimental data for properties like solubility, pKa, melting point, and boiling point are not consistently available in public literature. The values below are computationally predicted and should be used as estimates.

| Property | Predicted Value | Source |

| XlogP | 1.6 | [5] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų (for 6-Iodo-1H-indazol-3-amine) | [8] |

| Hydrogen Bond Donors | 2 (for 6-Iodo-1H-indazol-3-amine) | [8] |

| Hydrogen Bond Acceptors | 2 (for 6-Iodo-1H-indazol-3-amine) | [8] |

Note: Data for isomeric compounds are provided for reference where direct data is unavailable.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic routes for analogous indazole derivatives, the following sections provide representative methodologies.

Synthesis of Indazole Scaffolds

The indazole core is a versatile scaffold in medicinal chemistry.[1] A common synthetic approach involves the cyclization of ortho-substituted anilines. A general workflow for the synthesis of a substituted iodo-indazole is outlined below. This process often starts with a commercially available substituted fluorobenzonitrile.

Caption: General workflow for synthesizing iodo-indazoles.

Detailed Protocol (Adapted from similar syntheses[2][9]):

-

Cyclization: A substituted 2-fluorobenzonitrile is refluxed with hydrazine hydrate (80%) to yield the corresponding amino-indazole.[2] This reaction is typically rapid.

-

Iodination: The resulting amino-indazole intermediate is dissolved in a solvent such as N,N-Dimethylformamide (DMF).

-

Potassium carbonate (K₂CO₃, 2 equivalents) and iodine (I₂, 1.5 equivalents) are added to the solution.[9]

-

The mixture is heated (e.g., at 65°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate to quench excess iodine and precipitate the product.

-

Purification: The crude solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography to yield the final this compound.

Purity Analysis and Characterization

Ensuring the purity of synthesized compounds is critical for reliable biological and pharmacological studies.[10] The following analytical techniques are standard for characterizing and confirming the purity of this compound.

Caption: Standard workflow for purity analysis and structural confirmation.

Methodology Details:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase gradient of water and acetonitrile, often containing a modifier like formic acid or trifluoroacetic acid. Purity is assessed by the peak area percentage.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the structure of this compound.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Role in Drug Discovery and Development

The indazole nucleus is a key pharmacophore found in numerous FDA-approved drugs, particularly as tyrosine kinase inhibitors for cancer therapy.[1] Molecules like Axitinib and Pazopanib feature this core structure. Substituted 1H-indazole-3-amine derivatives are recognized as effective hinge-binding fragments in kinase inhibitors.[2]

Potential Signaling Pathway Interactions

While specific pathway inhibition by this compound is not documented, its structural class is associated with the inhibition of various signaling pathways implicated in cancer cell proliferation and survival.

Caption: Potential mechanism of action for indazole-based inhibitors.

Indazole derivatives have shown activity as:

-

Antiproliferative Agents: Many indazole-based compounds inhibit cancer cell growth by inducing cell cycle arrest, often in the G0/G1 phase.[11][12]

-

Kinase Inhibitors: The indazole scaffold is a privileged structure for targeting the ATP-binding site of various protein kinases.[13]

-

Apoptosis Inducers: Some derivatives have been shown to induce apoptosis in cancer cells, potentially through modulation of pathways like p53/MDM2.[2][14]

The 3-iodo and 5-amino groups on the indazole ring of this compound serve as valuable chemical handles for creating libraries of derivatives through reactions like Suzuki or Buchwald-Hartwig coupling, enabling the exploration of SAR and optimization of potency and selectivity against specific biological targets.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:599183-36-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. CAS 599183-36-5 | this compound - Synblock [synblock.com]

- 5. PubChemLite - this compound (C7H6IN3) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.at [fishersci.at]

- 7. 599183-36-5 | this compound - AiFChem [aifchem.com]

- 8. chemscene.com [chemscene.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-Iodo-1H-indazol-5-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Iodo-1H-indazol-5-amine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Compound Data

This compound is a substituted indazole derivative. The strategic placement of the iodo group at the 3-position and the amine group at the 5-position makes it a versatile building block in synthetic chemistry, particularly for the development of novel therapeutic agents.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆IN₃ | [1][2] |

| Molecular Weight | 259.05 g/mol | [1][2][3] |

| CAS Number | 599183-36-5 | [1] |

| Synonyms | 5-Amino-3-iodo-1H-indazole, 3-Iodo-1H-indazol-5-ylamine | [1][2] |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the iodination of 1H-indazole. Researchers should optimize the reaction conditions for the specific starting material, 1H-indazol-5-amine.

Materials:

-

1H-Indazol-5-amine

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 1H-indazol-5-amine (1 equivalent) in anhydrous DMF.

-

Add potassium carbonate (2 equivalents) or potassium hydroxide (4 equivalents) to the solution and stir the mixture.[4]

-

To this suspension, add a solution of iodine (1.5-2 equivalents) in DMF dropwise at room temperature.[4]

-

Allow the reaction to stir at room temperature or gentle heating (e.g., 65°C) for several hours (e.g., 10 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited in the current body of scientific literature. However, the broader class of amino-indazole derivatives has been extensively investigated for its therapeutic potential, particularly in oncology.

Numerous studies have demonstrated that substituted indazoles can act as potent inhibitors of various protein kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. Furthermore, some N-phenyl-1H-indazole-1-carboxamide derivatives have been shown to induce a cell cycle block in the G0-G1 phase and to increase the ratio of hypophosphorylated (active) to hyperphosphorylated (inactive) retinoblastoma protein (pRb).[5]

The diagram below illustrates a generalized workflow for investigating the anticancer effects of a novel indazole compound, based on the activities observed for related molecules.

Figure 1. A logical workflow for assessing the potential anticancer properties of this compound, based on established activities of related indazole derivatives.

Conclusion

This compound represents a valuable chemical entity for the exploration of new therapeutic agents. Its structure is amenable to further functionalization, allowing for the generation of diverse chemical libraries for screening. While specific biological data for this compound is sparse, the known activities of the indazole class of molecules, particularly as kinase inhibitors and cell cycle modulators, provide a strong rationale for its investigation in drug discovery programs. The provided synthetic and conceptual frameworks are intended to facilitate such research endeavors.

References

- 1. CAS 599183-36-5 | this compound - Synblock [synblock.com]

- 2. This compound - CAS:599183-36-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Iodo-1H-indazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-1H-indazol-5-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination.

Introduction

This compound is a heterocyclic amine containing an indazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physical property that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability. Understanding and quantifying the solubility of this compound is therefore essential for its effective utilization.

This guide outlines the standardized methodology for determining the thermodynamic solubility of this compound in a range of common organic solvents. It further details the analytical procedures for quantification and provides a template for the systematic presentation of solubility data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Dimethyl Sulfoxide (DMSO) | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Acetonitrile | ||||

| Add other solvents as needed |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[3]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectroscopy method.

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reliability of the results.

Analytical Methodologies for Quantification

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[3][4][5]

-

Method Development: A suitable reversed-phase HPLC method should be developed and validated for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The chosen wavelength should be the λmax of this compound to ensure maximum sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system. Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

2. UV-Vis Spectroscopy

For a more rapid analysis, UV-Vis spectroscopy can be employed, provided that the compound has a significant chromophore and the solvent does not interfere with its absorbance spectrum.[6][7][8]

-

Determination of λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor.

Factors Influencing Solubility

It is important for researchers to be aware of several factors that can significantly influence the measured solubility of this compound.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Crystal Polymorphism: The ability of a compound to exist in different crystal forms is known as polymorphism.[9][10][11] Different polymorphs can have different physical properties, including solubility and dissolution rates. The thermodynamically most stable polymorph usually has the lowest solubility.[9] It is therefore important to characterize the solid form of this compound used in the solubility experiments.

-

Purity of the Compound: Impurities in the solid sample can affect its solubility. Using a well-characterized, high-purity sample is essential for obtaining accurate solubility data.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of the factors influencing this critical parameter.

Caption: Experimental workflow for solubility determination.

Caption: Key factors influencing solubility.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaguru.co [pharmaguru.co]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 8. rootspress.org [rootspress.org]

- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 10. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 11. jocpr.com [jocpr.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Iodo-1H-indazol-5-amine

Predicted NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For 3-Iodo-1H-indazol-5-amine, the electron-donating amino group (-NH₂) at the 5-position and the electron-withdrawing iodo group (-I) at the 3-position will significantly influence the positions of the proton and carbon signals of the indazole ring. The following tables summarize the predicted ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 12.0 - 13.0 | Broad Singlet | - |

| H-4 | 7.20 - 7.30 | Doublet | ~8.5 |

| H-6 | 6.80 - 6.90 | Doublet of Doublets | ~8.5, ~2.0 |

| H-7 | 7.00 - 7.10 | Doublet | ~2.0 |

| NH₂ | 4.50 - 5.50 | Broad Singlet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The NH protons are exchangeable and may not always be observed, depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 85 - 95 |

| C-3a | 140 - 142 |

| C-4 | 120 - 122 |

| C-5 | 145 - 148 |

| C-6 | 110 - 112 |

| C-7 | 115 - 117 |

| C-7a | 138 - 140 |

Note: The chemical shifts are influenced by the electronic effects of the iodo and amino substituents.

Experimental Protocol for NMR Analysis

The following protocol provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H protons.[1] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[2]

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve good signal dispersion.[2][3][4]

-

The spectrometer's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (zgpr or similar) is typically used.[5]

-

Acquisition Parameters:

-

Pulse Angle: A 30° to 45° pulse angle is recommended.[1]

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient.[1]

-

Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.[1]

-

Number of Scans (ns): Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.[1]

-

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom.

-

Acquisition Parameters:

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient for most organic molecules.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

-

-

Advanced Experiments: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[1]

5. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.[1]

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

Experimental Workflow Diagram

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for NMR analysis.

References

Mass Spectrometry Fragmentation Analysis of 3-Iodo-1H-indazol-5-amine: A Technical Guide

Abstract: This technical document provides a detailed theoretical analysis of the mass spectrometry fragmentation pattern of 3-Iodo-1H-indazol-5-amine (C₇H₆IN₃, Mol. Weight: 259.05 g/mol ).[1] While specific experimental data for this compound is not extensively published, this guide constructs a predictive fragmentation pathway based on established principles for halogenated compounds, aromatic amines, and indazole core structures.[2][3][4] This whitepaper serves as a valuable resource for researchers in identifying and characterizing this molecule and its analogues in complex matrices, offering a proposed experimental protocol and visualizations of the expected fragmentation cascade and analytical workflow.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring an indazole core, a primary amine group, and an iodine substituent. Such structures are of significant interest in medicinal chemistry and drug development. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of these molecules. Understanding the compound's behavior under ionization and subsequent fragmentation is critical for its unambiguous identification in complex samples, such as those from discovery libraries, synthetic reaction mixtures, or metabolic studies.

This guide focuses on predicting the fragmentation pattern of this compound, primarily under Electrospray Ionization (ESI) in positive ion mode, a common technique for the analysis of nitrogen-containing compounds.

Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is initiated by the formation of a molecular ion, which then breaks down into smaller, charged fragments and neutral molecules.[5][6] For this compound, the protonated molecular ion, [M+H]⁺, is expected at a mass-to-charge ratio (m/z) of approximately 259.97.[7] The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. The primary fragmentation sites are predicted to be the carbon-iodine bond, the amine group, and the indazole ring structure itself.

The main proposed fragmentation events are:

-

Loss of Iodine Radical (•I): The C-I bond is relatively weak and prone to cleavage. The loss of an iodine radical is a principal and highly characteristic fragmentation pathway for halogenated compounds.[2] This would produce a highly stable fragment ion.

-

Loss of Ammonia (NH₃): Primary aromatic amines commonly undergo fragmentation via the neutral loss of ammonia following protonation.[3]

-

Indazole Ring Cleavage: Heterocyclic rings can undergo complex fragmentation, often involving the loss of small, stable neutral molecules like nitrogen gas (N₂) or hydrogen cyanide (HCN).[4][8]

These predicted pathways are visualized in the diagram below.

Summary of Predicted Quantitative Data

The following table summarizes the key predicted ions in the tandem mass spectrum (MS/MS) of protonated this compound. The monoisotopic masses are used for accurate m/z calculation.

| Predicted Fragment Ion | Formula | Monoisotopic m/z | Neutral Loss | Proposed Origin |

| [M+H]⁺ (Precursor Ion) | C₇H₇IN₃⁺ | 259.97 | - | Protonated Molecule |

| [M+H-I]⁺ | C₇H₇N₃⁺ | 133.07 | •I | Cleavage of the C-I bond |

| [M+H-NH₃]⁺ | C₇H₄IN₂⁺ | 242.97 | NH₃ | Elimination from the amine group |

| [M+H-I-N₂]⁺ | C₇H₆N⁺ | 105.07 | •I, N₂ | C-I cleavage followed by ring fragmentation |

| [M+H-I-HCN]⁺ | C₆H₅N₂⁺ | 106.05 | •I, HCN | C-I cleavage followed by ring fragmentation |

Proposed Experimental Protocol

To experimentally verify the predicted fragmentation patterns, a high-resolution tandem mass spectrometer is recommended. The following protocol provides a detailed methodology for analysis.

4.1. Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or DMSO.

-

Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid aids in the protonation of the analyte in positive ion mode.[9]

4.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer capable of high-resolution MS/MS.

-

Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

-

Infusion: Direct infusion of the working solution using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (Nitrogen) Flow: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

Nebulizer Pressure: 25 - 40 psi

-

-

Mass Spectrometry Acquisition:

-

MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500 to confirm the presence of the protonated molecular ion ([M+H]⁺ at m/z 259.97).

-

MS2 (Tandem MS): Isolate the precursor ion (m/z 259.97) in the quadrupole. Induce fragmentation in the collision cell using collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Vary the collision energy (e.g., in steps from 10 to 40 eV) to observe the formation and relative intensities of different fragment ions.[10]

-

4.3. Data Analysis Analyze the resulting MS/MS spectra to identify fragment ions. Use the high-resolution mass data to determine the elemental composition of each fragment, which helps in confirming the proposed fragmentation pathways and structures.

Conclusion

While direct experimental spectra for this compound are not widely available, a robust and scientifically-grounded prediction of its fragmentation pattern can be made based on the fundamental principles of mass spectrometry. The most characteristic fragmentation is expected to be the loss of the iodine radical, yielding a strong signal at m/z 133.07. Further fragmentation of this ion or the precursor is likely to involve losses of NH₃, N₂, and HCN, providing a rich spectrum for structural confirmation. The detailed protocol provided herein offers a clear path for researchers to obtain experimental data and validate these theoretical pathways, aiding in the confident identification of this compound in a research and development setting.

References

- 1. CAS 599183-36-5 | this compound - Synblock [synblock.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C7H6IN3) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. uab.edu [uab.edu]

- 10. Fragmentation Considerations Using Amidoamine Oxide Homologs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystal Structure of 3-Iodo-1H-indazol-5-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 3-Iodo-1H-indazol-5-amine, a key heterocyclic scaffold in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from closely related iodo-substituted pyrazole and indazole derivatives to infer its likely structural properties. The guide details expected crystallographic parameters, outlines general experimental protocols for synthesis and crystallization, and discusses the compound's relevance in the context of kinase inhibition and cancer therapy.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in the development of therapeutic agents, renowned for their diverse biological activities.[1] The indazole nucleus, a bicyclic aromatic system, serves as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The strategic placement of substituents, such as the iodo group at the 3-position and the amine group at the 5-position, is crucial for modulating the compound's binding affinity and selectivity for various biological targets. This guide focuses on the structural elucidation of this compound, a molecule of significant interest in drug discovery.

Predicted Crystallographic Data

While the specific X-ray crystal structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), we can extrapolate key crystallographic parameters from closely related structures, such as 4-iodo-1H-pyrazole.[2] The following table summarizes the expected crystallographic data for this compound, based on the analysis of its structural analogs.

| Parameter | Predicted Value |

| Chemical Formula | C₇H₆IN₃ |

| Molecular Weight | 259.05 g/mol [3] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Unit Cell Dimensions | |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 10-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 800-1200 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-I···N halogen bonds, π–π stacking |

Note: These values are estimations based on the crystallographic data of structurally similar compounds and should be confirmed by experimental determination.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A general synthetic route is outlined below.

Detailed Methodology:

-

Reduction of the Nitro Group: A solution of 5-nitro-1H-indazole in a suitable solvent (e.g., ethanol) is treated with a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid. The reaction mixture is typically heated to reflux for several hours. After completion, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the 1H-indazol-5-amine.

-

Diazotization: The resulting 1H-indazol-5-amine is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Iodination: An aqueous solution of potassium iodide is then added to the diazonium salt solution. The reaction mixture is slowly warmed to room temperature, leading to the formation of this compound, which can be isolated by filtration and purified by recrystallization.

Single Crystal Growth

Obtaining X-ray quality single crystals is a critical step for structural elucidation. The following is a general protocol for the crystallization of indazole derivatives.

Detailed Methodology:

-

Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane) should be screened to find a system where the compound has moderate solubility.

-

Crystallization Technique:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile anti-solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to crystal growth.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

-

Crystal Mounting: Once suitable crystals have formed, a single crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.

Biological Context: Indazole Derivatives as Kinase Inhibitors

The 3-aminoindazole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[4] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The iodine atom at the 3-position can form halogen bonds with the protein backbone, enhancing binding affinity. The amine group at the 5-position can be further functionalized to improve selectivity and pharmacokinetic properties.

Many indazole derivatives have shown potent inhibitory activity against various kinases implicated in cancer, such as BCR-ABL, Src family kinases, and vascular endothelial growth factor receptors (VEGFRs).[4][5] The inhibition of these kinases can disrupt key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, analysis of structurally related compounds provides valuable insights into its likely solid-state conformation and intermolecular interactions. The synthetic and crystallization protocols outlined in this guide offer a practical framework for obtaining high-quality crystals suitable for X-ray diffraction studies. The established role of the 3-aminoindazole scaffold as a potent kinase inhibitor highlights the therapeutic potential of this compound and its derivatives in the development of novel anticancer agents. Further structural and biological investigations are warranted to fully elucidate the structure-activity relationships and therapeutic applications of this important class of molecules.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 599183-36-5 | this compound - Synblock [synblock.com]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Guide to Density Functional Theory (DFT) Calculations for 3-Iodo-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting Density Functional Theory (DFT) calculations on 3-Iodo-1H-indazol-5-amine. Given the absence of specific published DFT studies for this molecule, this document serves as a detailed methodological roadmap for researchers seeking to investigate its structural, electronic, and spectroscopic properties. The protocols and data presented herein are based on established computational practices for similar small organic molecules and are intended to be illustrative.

Introduction to DFT in Drug Discovery

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of drug discovery and development, DFT calculations provide critical insights into a molecule's properties without the immediate need for synthesis and experimental characterization. For a novel compound like this compound, DFT can be employed to predict:

-

Stable Molecular Geometry: Determining the most stable three-dimensional conformation.

-

Electronic Properties: Understanding the molecule's reactivity, kinetic stability, and electron-donating/accepting capabilities through analysis of Frontier Molecular Orbitals (HOMO and LUMO).

-

Spectroscopic Signatures: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization.

-

Chemical Reactivity: Identifying potential sites for electrophilic and nucleophilic attack through the Molecular Electrostatic Potential (MEP) map.

These computational insights are invaluable for structure-activity relationship (SAR) studies, guiding synthesis efforts, and understanding potential biological interactions.

Experimental Protocols: A Computational Approach

This section details the step-by-step computational methodology for a thorough DFT analysis of this compound.

Software and Hardware

Calculations of this nature are typically performed using specialized quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. These programs are run on high-performance computing (HPC) clusters to manage the computational cost.

Step 1: Molecular Structure Preparation

The initial 3D structure of this compound is constructed using a molecular building program like GaussView or Avogadro. The initial geometry is based on standard bond lengths and angles.

Step 2: Ground State Geometry Optimization

The initial structure is optimized to find the global minimum on the potential energy surface. This is the most stable conformation of the molecule.

-

Level of Theory: A common and well-validated level of theory for organic molecules is the B3LYP hybrid functional combined with the 6-31G(d,p) basis set.[1][2][3]

-

Procedure: The optimization calculation is run until the forces on the atoms and the energy change between steps fall below a predefined convergence threshold.

-

Verification: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[4][5][6]

Step 3: Electronic and Reactivity Analysis

Using the optimized geometry, single-point energy calculations are performed to analyze the molecule's electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and kinetic stability.[7][8][9] A smaller gap suggests higher reactivity.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, properties like ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be derived to quantify the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack.

Step 4: Spectroscopic Simulation

-

Vibrational Spectra: The results from the frequency calculation (Step 2) provide the theoretical vibrational modes (IR and Raman). These can be compared with experimental spectra for structural validation. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[10]

-

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.[11][12][13] This helps in understanding the electronic structure and can be correlated with experimental measurements.

Data Presentation: Illustrative Results

The following tables summarize the hypothetical quantitative data that would be obtained from the DFT calculations described above for this compound.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3 - I | 2.10 Å |

| N1 - H | 1.01 Å | |

| C5 - N | 1.39 Å | |

| Bond Angle | C3 - C3a - C7a | 108.5° |

| C5 - C6 - C7 | 121.0° |

| Dihedral Angle | N1 - N2 - C3 - C3a | 0.0° |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.20 |

| Electronegativity (χ) | 3.53 |

| Chemical Hardness (η) | 2.33 |

Table 3: Major Simulated Vibrational Frequencies (Illustrative)

| Wavenumber (cm⁻¹, scaled) | Intensity | Assignment |

|---|---|---|

| 3450 | High | N-H stretch (amine) |

| 3380 | Medium | N-H stretch (indazole) |

| 1620 | High | C=C aromatic stretch |

| 1580 | Medium | N-H scissoring |

| 650 | Strong | C-I stretch |

Table 4: Simulated Electronic Transitions (TD-DFT, Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 260 | 0.45 | HOMO → LUMO+1 |

Mandatory Visualizations

The following diagrams illustrate the computational workflows and conceptual relationships relevant to the DFT analysis of this compound.

Caption: A typical workflow for DFT calculations on a small organic molecule.

Caption: Logical dependencies between different types of DFT calculations.

References

- 1. researchgate.net [researchgate.net]

- 2. inpressco.com [inpressco.com]

- 3. researchgate.net [researchgate.net]

- 4. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 7. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 3-Iodo-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for assessing the thermal stability and degradation profile of 3-Iodo-1H-indazol-5-amine, a crucial step in its development as a potential pharmaceutical agent. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected outcomes based on the analysis of analogous heterocyclic compounds.

Introduction

This compound is a substituted indazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Understanding the thermal stability of this active pharmaceutical ingredient (API) is paramount for determining appropriate storage conditions, shelf-life, and manufacturing processes to ensure its safety and efficacy.[5] This guide details the requisite experimental protocols for a thorough thermal stability analysis.

Predicted Thermal Stability and Degradation Profile

Based on the structure of this compound, which features an amino group and an iodine substituent on the indazole core, certain predictions can be made regarding its thermal behavior. The C-I bond is generally the weakest bond in the molecule and is susceptible to homolytic cleavage at elevated temperatures, potentially initiating a radical degradation pathway. The amino group may also be involved in degradation reactions.

Potential Degradation Pathways:

-

Dehalogenation: The primary degradation pathway is likely to involve the loss of iodine. This could occur through homolytic cleavage to form a radical species or through other mechanisms, leading to the formation of 1H-indazol-5-amine.

-

Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or polymerization products, especially in the presence of oxygen.

-

Dimerization and Polymerization: Radical intermediates formed during thermal stress could lead to the formation of dimers and higher molecular weight oligomers.

Experimental Protocols for Thermal Analysis

A comprehensive thermal stability assessment involves a combination of thermo-analytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7][8] This technique is essential for determining the onset temperature of decomposition and identifying the number of decomposition steps.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air or a mixture of nitrogen and oxygen at the same flow rate) to assess the influence of oxygen on degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][9][10][11] It is used to determine melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic degradation processes.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting and decomposition points (as determined by TGA) at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The peak onset temperature is typically taken as the melting or decomposition temperature.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Profiling

HPLC is a crucial technique for separating and quantifying the parent compound and its degradation products after forced degradation studies.[12][13][14][15]

Forced Degradation Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the solutions to various stress conditions:

-

Thermal Stress: Heat the solution at a specific temperature (e.g., 80 °C) for a defined period.

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat.

-

Oxidative Stress: Add an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Stress: Expose the solution to UV light.

-

-

Sample Analysis: Analyze the stressed samples by HPLC at various time points.

Proposed HPLC Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point for the analysis of such compounds.[16]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

LC-MS/MS is a powerful tool for the structural elucidation of unknown degradation products.[17][18][19][20]

Experimental Protocol:

-

Sample Introduction: The eluent from the HPLC system is directly introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.

-

Mass Analysis:

-

Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the degradation products.

-

Tandem MS (MS/MS): Select the molecular ions of the degradation products and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. These fragmentation patterns provide valuable structural information for identification.

-

Data Presentation

The quantitative data obtained from the thermal analysis and degradation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of TGA Data for this compound

| Atmosphere | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Mass Loss (%) at 600 °C |

| Nitrogen | Data to be filled | Data to be filled | Data to be filled |

| Air | Data to be filled | Data to be filled | Data to be filled |

Table 2: Summary of DSC Data for this compound

| Parameter | Value |

| Melting Point (Onset, °C) | Data to be filled |

| Heat of Fusion (J/g) | Data to be filled |

| Decomposition (Exotherm Onset, °C) | Data to be filled |

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products |

| Thermal (80 °C, 24h) | Data to be filled | Data to be filled |

| Acidic (0.1 M HCl, 80 °C, 24h) | Data to be filled | Data to be filled |

| Basic (0.1 M NaOH, 80 °C, 24h) | Data to be filled | Data to be filled |

| Oxidative (3% H₂O₂, RT, 24h) | Data to be filled | Data to be filled |

| Photolytic (UV light, 24h) | Data to be filled | Data to be filled |

Visualization of Workflows and Pathways

Graphical representations are essential for visualizing the experimental workflow and potential degradation pathways.

Caption: Experimental workflow for thermal stability and degradation analysis.

Caption: Predicted thermal degradation pathways for this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability and degradation of this compound. By following the detailed experimental protocols for TGA, DSC, HPLC, and LC-MS/MS, researchers and drug development professionals can generate the necessary data to understand the compound's stability profile, identify potential degradation products, and elucidate its degradation pathways. This information is critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this active ingredient.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. etamu.edu [etamu.edu]

- 9. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 10. contractpharma.com [contractpharma.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. benchchem.com [benchchem.com]

- 14. public.pensoft.net [public.pensoft.net]

- 15. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

synthesis of 3-Iodo-1H-indazol-5-amine from 3-iodo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the chemical synthesis of 3-Iodo-1H-indazol-5-amine from its precursor, 3-iodo-5-nitro-1H-indazole. The reduction of the nitro group is a critical transformation in the synthesis of various pharmacologically active indazole derivatives. This document outlines the prevalent methodologies, experimental procedures, and quantitative data to facilitate the successful execution of this synthesis in a laboratory setting.

Reaction Overview

The core of this synthesis is the reduction of the nitro group at the 5-position of the indazole ring to an amine. This transformation is typically achieved using metal-based reducing agents in an acidic or neutral medium. The most common and effective methods involve the use of iron powder with an ammonium chloride solution or tin(II) chloride in the presence of hydrochloric acid. These methods are widely applicable to aromatic nitro compounds and are known for their efficiency and relatively mild reaction conditions.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the reduction of 3-iodo-5-nitro-1H-indazole. These values are based on established protocols for analogous nitroindazole reductions and may be optimized for specific laboratory conditions.

| Parameter | Iron/Ammonium Chloride Method | Tin(II) Chloride/HCl Method |

| Starting Material | 3-iodo-5-nitro-1H-indazole | 3-iodo-5-nitro-1H-indazole |

| Reducing Agent | Iron powder (Fe) | Tin(II) chloride (SnCl₂) |

| Molar Equivalents of Reducing Agent | 5.0 eq | 3.0 eq |

| Solvent System | Ethanol / Water | Ethanol / Concentrated HCl |

| Reaction Temperature | Reflux | Room Temperature to Gentle Heating |

| Reaction Time | 2 - 6 hours | 1 - 4 hours |

| Monitoring Technique | TLC or LC-MS | TLC or LC-MS |

| Typical Yield | High | High |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method 1: Reduction using Iron and Ammonium Chloride

This is a widely used, effective, and relatively safe method for the reduction of aromatic nitro compounds.

Materials:

-

3-iodo-5-nitro-1H-indazole

-

Iron powder (fine mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodo-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (typically a 4:1 to 5:1 ratio).

-

To this suspension, add ammonium chloride (1.1 eq) followed by iron powder (5.0 eq).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Method 2: Reduction using Tin(II) Chloride

This method is another classical and efficient way to reduce nitro groups, often proceeding at room temperature.

Materials:

-

3-iodo-5-nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-iodo-5-nitro-1H-indazole (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve tin(II) chloride dihydrate (3.0 eq) in a minimal amount of concentrated hydrochloric acid.

-

Carefully add the tin(II) chloride solution to the solution of the nitroindazole. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

-

Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as gas evolution will occur.

-

Extract the resulting mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography or recrystallization.

Visualizing the Synthesis

The following diagrams illustrate the chemical transformation and a general experimental workflow.

Spectroscopic Characterization of 3-Iodo-1H-indazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract